(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide
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Overview
Description
(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a quinoline ring system fused with a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 6,7-dihydroquinoline-8(5H)-one with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it may induce cell death in cancer cells by disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline ring structures.
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.
Uniqueness
(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is unique due to its specific combination of a quinoline ring and a hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C10H12N4S |
---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8+ |
InChI Key |
LJDWVASBBRVZBF-MDWZMJQESA-N |
Isomeric SMILES |
C1CC2=C(/C(=N/NC(=S)N)/C1)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2 |
Origin of Product |
United States |
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